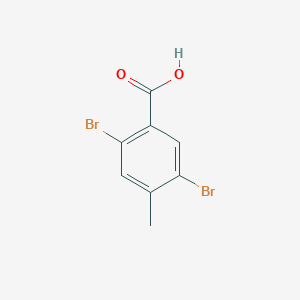

2,5-Dibromo-4-methylbenzoic acid

Cat. No. B1630068

Key on ui cas rn:

20871-01-6

M. Wt: 293.94 g/mol

InChI Key: SQMRPUDOCRCFAO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08044212B2

Procedure details

Molecules of the present invention can be synthesized using well-known organic synthesis methods. FIG. 8 shows a method for synthesizing a molecule belonging to the subclass shown in FIG. 6 according to one embodiment of the present invention. A detailed description of the organic synthesis is described below in an experimental subsection called “Synthesis of 1,4-bis[3′,5′-di-tert-butylphenylethynyl]-5-methyl-2-methoxycarbonylbenzene.” The organic synthesis includes adding nitric acid and water to a solution of 2,5-dibromo-p-xylene 802, which is refluxed to obtain in solution 2,5-dibromo-4-methylbenzoic acid 804. Methanol and concentrated sulfuric acid are added to the solution of 2,5-dibromo-4-methylbenzoic acid 804, which is refluxed to obtain a solution of methyl 2,5-dibromo-4-methylbenzoate 806. In a separate part of the synthesis, trifluoromethanesulfonic anhydride and pyridine are added to a solution of 3,5-di-tert-butylphenol 808 and the solution is warmed to room temperature to obtain 3,5-di-tert-butylphenyl triflate 810. A solution of 3,5-di-tert-butylphenyl triflate 810, PdCl2, (PPH3)2, CuI, tetrabutylammonium iodide, and trimethylsilylacetylene are stirred to obtain 1-[3′,5′-di-tert-butylphenyl-2-trimethylsilylacetylene 812. Combining 1-[3′,5′-di-tert-butylphenyl-2-trimethylsilylacetylene 812, methyl 2,5-dibromo-4-methylbenzoate 806, PdCl2, (PPH3)2, CuI, triethylamine, tetrahydrofuran, and tetrabutylammonium fluoride and stirring at room temperature yields the desired molecule 1,4-bis[3′,5′-di-tert-butylphenylethynyl]-5-methyl-2-methoxycarbonylbenzene 814.

Name

1,4-bis[3′,5′-di-tert-butylphenylethynyl]-5-methyl-2-methoxycarbonylbenzene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

C(C1C=C(C#CC2C=C(C)C(C#CC3C=C(C(C)(C)C)C=C(C(C)(C)C)C=3)=CC=2C(OC)=[O:41])C=C(C(C)(C)C)C=1)(C)(C)C.[N+]([O-])(O)=O.[Br:48][C:49]1[CH:54]=[C:53]([CH3:55])[C:52]([Br:56])=[CH:51][C:50]=1[CH3:57].[OH2:58]>>[Br:48][C:49]1[CH:54]=[C:53]([CH3:55])[C:52]([Br:56])=[CH:51][C:50]=1[C:57]([OH:41])=[O:58]

|

Inputs

Step One

|

Name

|

1,4-bis[3′,5′-di-tert-butylphenylethynyl]-5-methyl-2-methoxycarbonylbenzene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C=1C=C(C=C(C1)C(C)(C)C)C#CC1=C(C=C(C(=C1)C)C#CC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)C(=O)OC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C=C(C(=C1)C)Br)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Molecules of the present invention can be synthesized

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

organic synthesis methods

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for synthesizing a molecule

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A detailed description of the organic synthesis

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

” The organic synthesis

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is refluxed

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=C(C(=O)O)C=C(C(=C1)C)Br

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |